molecular formula C13H17N3S B1481739 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098135-38-5

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1481739
CAS No.: 2098135-38-5
M. Wt: 247.36 g/mol
InChI Key: CCDSSWWEMRZPPJ-UHFFFAOYSA-N
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Description

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a complex organic compound that features a cyclopropylmethyl group, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Cyclopropylmethyl Group Addition: The cyclopropylmethyl group can be added through an alkylation reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiophene ring or the pyrazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics or as a ligand in coordination chemistry.

    Biological Studies: The compound can be used to study the interactions of pyrazole and thiophene derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine: Similar structure but with a thiophene ring at a different position.

    2-(1-(cyclopropylmethyl)-3-(furan-3-yl)-1H-pyrazol-5-yl)ethan-1-amine: Similar structure but with a furan ring instead of a thiophene ring.

    2-(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-5-3-12-7-13(11-4-6-17-9-11)15-16(12)8-10-1-2-10/h4,6-7,9-10H,1-3,5,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDSSWWEMRZPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
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2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 3
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
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2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 5
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 6
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2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

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